Etidronic acid (disodium salt)
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Overview
Description
Etidronic acid (disodium salt), also known as etidronate disodium, is a non-nitrogenous bisphosphonate. It is widely used in various fields such as medicine, water treatment, and cosmetics. The compound was patented in 1966 and approved for medical use in 1977 . It is known for its ability to inhibit bone resorption and prevent calcification, making it useful in treating conditions like osteoporosis and Paget’s disease of bone .
Preparation Methods
Etidronic acid (disodium salt) can be synthesized through several methods. One common synthetic route involves the reaction of acetic acid with phosphorus trichloride in methanesulfonic acid. This reaction forms an intermediate, which is then converted to etidronate by further reaction with phosphorus trichloride . Industrial production methods often involve similar processes, with optimization for large-scale production .
Chemical Reactions Analysis
Etidronic acid (disodium salt) undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: It can act as a reducing agent in certain conditions, particularly when used with polycarboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include phosphorus trichloride, acetic acid, and methanesulfonic acid . Major products formed from these reactions include various bisphosphonates and chelated metal complexes .
Scientific Research Applications
Etidronic acid (disodium salt) has a wide range of scientific research applications:
Medicine: It is used to treat osteoporosis, Paget’s disease of bone, and heterotopic ossification.
Water Treatment: The compound is used as a scale and corrosion inhibitor in water treatment systems.
Cosmetics: It functions as a chelating agent in various cosmetic formulations.
Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent.
Mechanism of Action
Etidronic acid (disodium salt) exerts its effects primarily by inhibiting the formation, growth, and dissolution of hydroxyapatite crystals in bone . It binds to calcium phosphate surfaces, preventing the resorption of bone crystals at lower doses and inhibiting crystal growth at higher doses . This mechanism is particularly useful in treating bone-related diseases by shifting the bone resorption/formation equilibrium towards bone formation .
Comparison with Similar Compounds
Etidronic acid (disodium salt) is part of the first generation of bisphosphonates, similar to clodronic acid and tiludronic acid . Unlike other bisphosphonates, such as alendronate, etidronate also prevents bone calcification, making it unique in its ability to treat heterotopic ossification . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are nitrogen-containing bisphosphonates and are often preferred for treating osteoporosis due to their higher potency .
Biological Activity
Etidronic acid, also known as disodium etidronate, is a first-generation bisphosphonate primarily used in the treatment of various bone disorders. Its biological activity is largely attributed to its ability to inhibit osteoclast-mediated bone resorption, making it a crucial therapeutic agent in conditions characterized by excessive bone loss.
Etidronic acid functions by mimicking pyrophosphate, a natural inhibitor of bone resorption. It binds to hydroxyapatite in bone, and upon osteoclast activity, it is released and taken up by these cells through fluid-phase endocytosis. Inside the osteoclasts, etidronic acid disrupts ATP metabolism by forming non-hydrolyzable ATP analogs, leading to impaired osteoclastic function and ultimately reducing bone resorption .
Pharmacodynamics and Pharmacokinetics
- Pharmacodynamics : Etidronic acid inhibits osteoclast activity, preventing the dissolution of bone minerals and the release of calcium into the bloodstream. This mechanism is particularly beneficial in managing conditions such as Paget's disease and hypercalcemia associated with malignancies .
- Pharmacokinetics : The oral bioavailability of etidronic acid is low, ranging from 1% to 10%. Most of the administered dose is excreted in feces, with minimal absorption occurring in the gastrointestinal tract .
Clinical Applications
Etidronic acid is utilized in various clinical settings:
- Paget's Disease : In a study involving patients with Paget's disease, etidronic acid was administered at doses ranging from 5 to 20 mg/kg/day. Significant decreases in serum alkaline phosphatase levels were observed after six months of therapy, indicating effective suppression of bone turnover .
- Hypercalcemia of Malignancy : A clinical trial demonstrated that intravenous administration of etidronate at 7.5 mg/kg effectively normalized serum calcium levels in 92% of patients compared to only 33% in the placebo group .
Acute Toxicity
The acute toxicity profile of etidronic acid varies across species:
- The oral LD50 for etidronic acid has been reported between 1008 mg/kg and >5000 mg/kg in rats, indicating a relatively low acute toxicity risk .
- In dermal toxicity studies on rabbits, the LD50 was found to be ≥7940 mg/kg .
Long-term Toxicity
Long-term studies have shown no significant adverse skeletal effects associated with repeated dosing of etidronic acid. The NOAEL (No Observed Adverse Effect Level) was determined to be ≥1724 mg/kg/day in female rats .
Case Studies
- Paget’s Disease Treatment : A group of patients treated with sodium etidronate showed significant biochemical improvements with minimal side effects at lower doses (5 mg/kg). Higher doses led to gastrointestinal issues and non-traumatic fractures .
- Hypercalcemia Management : In cases of malignancy-related hypercalcemia, etidronate provided a safe alternative treatment option when combined with rehydration therapy, demonstrating its efficacy in controlling elevated calcium levels .
Summary Table of Biological Activity
Property | Details |
---|---|
Chemical Structure | Disodium salt of etidronic acid |
Mechanism | Inhibits osteoclast activity |
Bioavailability | 1% - 10% via oral administration |
Clinical Uses | Paget’s disease, hypercalcemia due to malignancy |
LD50 (Oral) | 1008 - >5000 mg/kg (rats) |
NOAEL (Long-term) | ≥1724 mg/kg/day (female rats) |
Properties
Molecular Formula |
C2H8Na2O8P2 |
---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |
InChI Key |
RCPBHUGBCPLECU-UHFFFAOYSA-L |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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